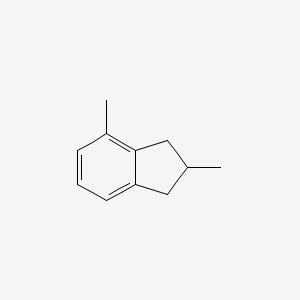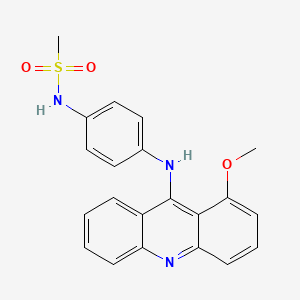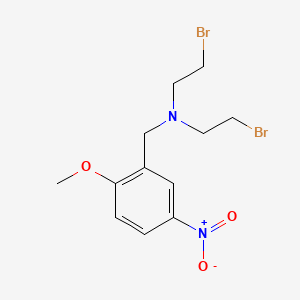![molecular formula C10H17N3O2 B13941080 tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate typically involves the reaction of pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid with tert-butyl alcohol under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process .
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, amines, thiols
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,1-Dimethylethyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1-Dimethylethyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various organic reactions and as a polar aprotic solvent.
Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid derivatives: Compounds with similar structures and properties, used in various chemical and biological applications.
Uniqueness
1,1-Dimethylethyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate stands out due to its unique combination of chemical properties, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes .
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
tert-butyl 3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-4-7-8(5-13)12-6-11-7/h6-8H,4-5H2,1-3H3,(H,11,12) |
InChIキー |
PWJYVTPKIWQILQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















